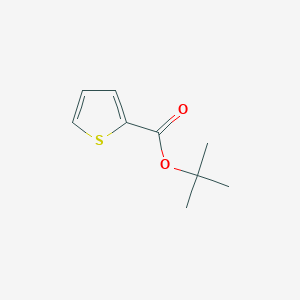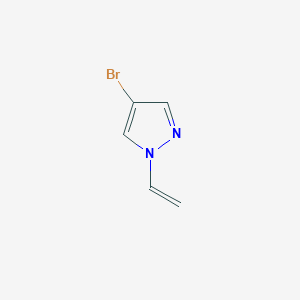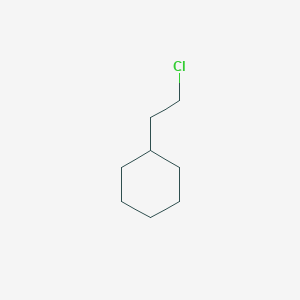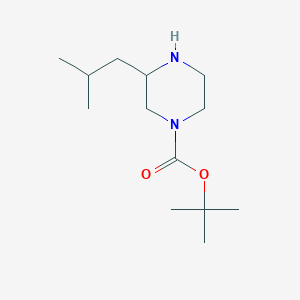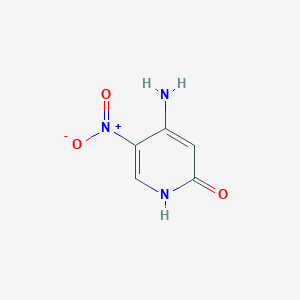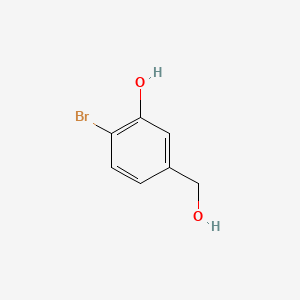
2-Bromo-5-(hydroxyméthyl)phénol
Vue d'ensemble
Description
2-Bromo-5-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C7H7BrO2 and its molecular weight is 203.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(hydroxymethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(hydroxymethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés antimicrobiennes
Le 2-bromo-5-(hydroxyméthyl)phénol a démontré une activité antimicrobienne contre divers micro-organismes. Les chercheurs ont exploré son potentiel en tant qu'agent antibactérien et antifongique. Son mécanisme d'action implique la perturbation des membranes cellulaires et l'inhibition d'enzymes essentielles, ce qui en fait un candidat prometteur pour le développement de nouveaux médicaments antimicrobiens .
Activité antioxydante
La structure phénolique du this compound contribue à ses propriétés antioxydantes. Il piège les radicaux libres, protégeant les cellules du stress oxydatif. Des études ont examiné son potentiel dans la prévention des dommages oxydatifs et des maladies associées, telles que les maladies neurodégénératives et les maladies cardiovasculaires .
Synthèse chimique et transformations organiques
Les chercheurs ont utilisé le this compound comme unité de construction en synthèse organique. Son atome de brome permet une fonctionnalisation sélective, ce qui le rend utile pour créer des molécules plus complexes. Par exemple, il peut servir de précurseur à divers composés hétérocycliques ou comme matière première pour la synthèse d'intermédiaires pharmaceutiques .
Photocatalyse et photodégradation
Le groupe hydroxyméthyle du this compound le rend adapté aux réactions photocatalytiques. Lorsqu'il est exposé à la lumière UV, il peut participer à des processus photochimiques, tels que la photodégradation des polluants organiques. Les chercheurs ont étudié son utilisation en remédiation environnementale et en traitement des eaux usées .
Complexation métallique et chimie de coordination
Le groupe hydroxyle phénolique de ce composé lui permet de former des complexes stables avec les ions métalliques. Les chercheurs ont exploré sa chimie de coordination, en étudiant ses interactions avec les métaux de transition. Ces complexes peuvent trouver des applications en catalyse, en capteurs et en science des matériaux .
Études biologiques et investigations pharmacologiques
Les scientifiques ont examiné les effets biologiques du this compound sur les processus cellulaires. Il a été étudié pour son potentiel en tant qu'inhibiteur enzymatique, modulateur des récepteurs ou agent anticancéreux. Des investigations supplémentaires sont nécessaires pour comprendre pleinement ses propriétés pharmacologiques et ses applications thérapeutiques .
En résumé, le this compound offre une gamme diversifiée d'applications, de l'activité antimicrobienne à la synthèse chimique et à la remédiation environnementale. Sa structure unique en fait un composé fascinant pour la recherche scientifique dans divers domaines . Si vous souhaitez des informations plus détaillées sur une application spécifique, n'hésitez pas à demander !
Safety and Hazards
Mécanisme D'action
Target of Action
2-Bromo-5-(hydroxymethyl)phenol is a chemically synthesized compound Bromomethylphenols, a class of compounds to which 2-bromo-5-(hydroxymethyl)phenol belongs, are known to be useful intermediates in the synthesis of various heterocyclic compounds, calixarenes, and metallaquinones . They are also used in the preparation of pharmacologically active compounds .
Mode of Action
It’s known that bromomethylphenols can undergo various chemical reactions, including bromination . In the bromination process, the compound reacts with a brominating agent, leading to the substitution of a hydrogen atom with a bromine atom .
Action Environment
The action of 2-Bromo-5-(hydroxymethyl)phenol, like many other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it’s recommended to store the compound in an inert atmosphere at a temperature between 2-8°C . .
Analyse Biochimique
Biochemical Properties
2-Bromo-5-(hydroxymethyl)phenol plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It can participate in free radical bromination and nucleophilic substitution reactions. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. Additionally, 2-Bromo-5-(hydroxymethyl)phenol can interact with proteins that have aromatic amino acid residues, potentially affecting their structure and function. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the activity of the enzymes and proteins involved .
Cellular Effects
2-Bromo-5-(hydroxymethyl)phenol has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound can modulate gene expression by influencing transcription factors and other regulatory proteins. Additionally, 2-Bromo-5-(hydroxymethyl)phenol can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-5-(hydroxymethyl)phenol involves its ability to bind to specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, the compound can inhibit cytochrome P450 enzymes by forming a stable complex with the heme group, preventing the enzyme from metabolizing its substrates. Additionally, 2-Bromo-5-(hydroxymethyl)phenol can induce changes in gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-(hydroxymethyl)phenol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that 2-Bromo-5-(hydroxymethyl)phenol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-(hydroxymethyl)phenol vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, 2-Bromo-5-(hydroxymethyl)phenol can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a certain dose is required to elicit a measurable biological response .
Metabolic Pathways
2-Bromo-5-(hydroxymethyl)phenol is involved in various metabolic pathways, primarily those related to the metabolism of aromatic compounds. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can further participate in phase II metabolic reactions, such as glucuronidation and sulfation, which enhance their solubility and facilitate their excretion from the body .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-(hydroxymethyl)phenol is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it is metabolized and excreted .
Subcellular Localization
The subcellular localization of 2-Bromo-5-(hydroxymethyl)phenol can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the localization and stability of 2-Bromo-5-(hydroxymethyl)phenol within cells .
Propriétés
IUPAC Name |
2-bromo-5-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYCVESONPFMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543583 | |
| Record name | 2-Bromo-5-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2737-19-1 | |
| Record name | 4-Bromo-3-hydroxybenzenemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-5-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-hydroxybenzenemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3288833J4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Bromo-5-(hydroxymethyl)phenol purity in the synthesis of benzyl piperidine 10?
A1: The study by [] highlights that the purity of 2-Bromo-5-(hydroxymethyl)phenol (14) directly impacts the impurity profile of the final benzyl piperidine derivative (10). Controlling the quality of (14), along with that of 1-bromo-2-methoxyethane (15), effectively limits impurities in the final product. This control is crucial for downstream applications where high purity is essential.
Q2: How is 2-Bromo-5-(hydroxymethyl)phenol used in the synthesis of benzyl piperidine 10?
A2: The paper describes a synthetic route where 2-Bromo-5-(hydroxymethyl)phenol (14) undergoes a Horner–Wadsworth–Emmons reaction followed by selective hydrogenation in the presence of Pt/C catalyst and ethyl acetate. This process efficiently converts (14) into the desired benzyl piperidine derivative (10) on a multi-kilogram scale []. The presence of a small amount of water during hydrogenation was found to be crucial for achieving high selectivity and minimizing the formation of the debrominated byproduct (15).
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




